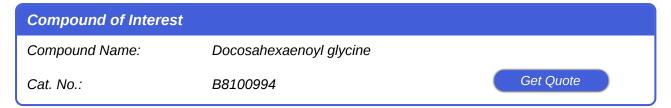


In Silico Modeling of Docosahexaenoyl Glycine Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid derived from the essential omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a potential signaling molecule. While its precise receptor targets are still under investigation, its structural similarity to other N-acyl amides, such as N-docosahexaenoylethanolamine (synaptamide), suggests it may interact with G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive framework for the in silico modeling of DHA-Gly's interactions with its putative receptors, with a primary focus on the Adhesion G protein-coupled receptor F1 (ADGRF1), also known as GPR110, a known receptor for synaptamide. This document outlines detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations to predict the binding mode and affinity of DHA-Gly. Furthermore, it details experimental protocols for the validation of these computational predictions.

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in diverse physiological processes. **Docosahexaenoyl glycine** (DHA-Gly) is an endogenous conjugate of DHA and glycine.[1] While the pharmacology of many N-acyl amino acids is an active area of research, the specific receptors for DHA-Gly have not been definitively identified. However, the structural analogue N-docosahexaenoylethanolamine (synaptamide) is a known agonist of GPR110, a member of the adhesion GPCR family.[2] Synaptamide binds to the GPCR-Autoproteolysis



INducing (GAIN) domain of GPR110, triggering downstream signaling cascades that promote neuronal development.[2][3] Given the structural resemblance between DHA-Gly and synaptamide, GPR110 presents a compelling candidate receptor for investigation.

This guide provides a systematic in silico approach to explore the potential interaction between DHA-Gly and GPR110, offering a roadmap for researchers to generate testable hypotheses and guide experimental studies.

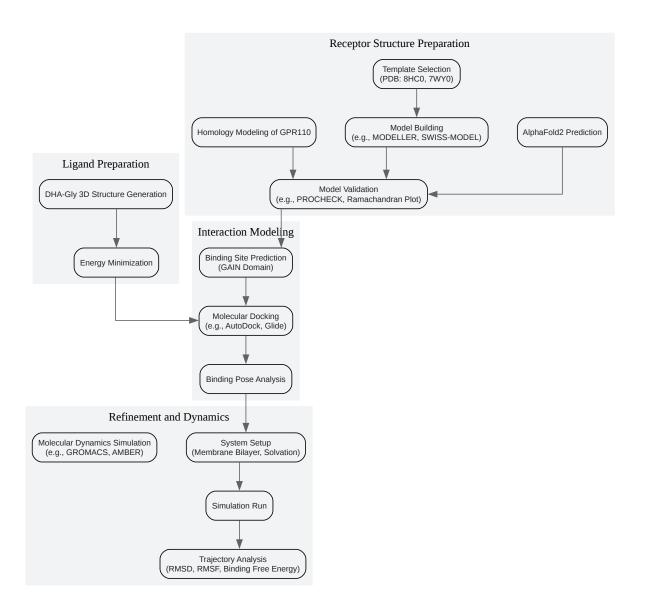
Putative Receptor Selection and Rationale

The primary candidate receptor for DHA-Gly interaction is GPR110 (ADGRF1). The rationale is based on the established interaction of the structurally similar lipid mediator, synaptamide, with this receptor. Other potential, albeit less characterized, targets for N-acyl glycines include GPR18 and GPR55, which have been shown to interact with other N-acyl amides.[4] Additionally, some N-acyl glycines have been found to modulate the activity of glycine receptors, which are ligand-gated ion channels.[5][6] This guide will focus on GPR110 as the primary example for in silico modeling.

In Silico Modeling Workflow

The computational investigation of the DHA-Gly and GPR110 interaction can be structured into a multi-step workflow, beginning with the generation of a high-quality receptor model, followed by docking of the ligand, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.





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Caption: In Silico Modeling Workflow for DHA-Gly and GPR110 Interaction.



Homology Modeling of GPR110

As a complete experimental structure of the full-length, inactive state of GPR110 may not be available, homology modeling is a necessary first step.

Protocol:

- Template Selection: Identify suitable templates from the Protein Data Bank (PDB). For the extracellular GAIN domain, the crystal structure of the GPR110 extracellular domains (PDB ID: 8HC0) is an excellent template.[7] For the seven-transmembrane (7TM) domain, cryo-EM structures of GPR110 in complex with G proteins (e.g., PDB ID: 7WY0) can be used, ensuring the model represents an inactive or resting state.[8]
- Sequence Alignment: Perform a sequence alignment of the target GPR110 sequence with the template sequences using tools like ClustalW or T-Coffee.
- Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL.
- Model Refinement: Refine the initial model to correct any steric clashes or unfavorable geometries. This can be done using energy minimization protocols within the modeling software.
- Model Validation: Assess the quality of the generated model using tools like PROCHECK to analyze the Ramachandran plot, which evaluates the stereochemical quality of the protein backbone. The AlphaFold Protein Structure Database can also provide a high-quality predicted structure of ADGRF1 (GPR110) that can be used for comparison or as a primary model.

Ligand Preparation

A well-prepared ligand structure is crucial for accurate docking studies.

Protocol:

• 3D Structure Generation: Generate the 3D structure of **Docosahexaenoyl glycine** using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D format (e.g., .mol2 or .pdb).



• Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

- Receptor and Ligand Preparation: Prepare the GPR110 model and the DHA-Gly ligand for docking using the specific tools of the chosen docking software (e.g., AutoDock Tools, Glide's Protein Preparation Wizard). This typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
- Binding Site Definition: Define the binding site on the GPR110 model. Based on the known interaction of synaptamide, the primary binding site is expected to be within the GAIN domain.[3] A blind docking approach, where the entire receptor surface is considered, can also be employed initially to identify potential binding pockets.
- Docking Simulation: Run the docking simulation using software like AutoDock Vina or Glide.
 [9] These programs will generate multiple possible binding poses of DHA-Gly in the defined binding site.
- Pose Analysis and Scoring: Analyze the generated poses based on their predicted binding energies (scoring functions) and clustering. The pose with the lowest binding energy is often considered the most likely. Visual inspection of the top-ranked poses is essential to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

• System Setup: Embed the top-ranked DHA-Gly-GPR110 complex from the docking study into a realistic biological membrane environment, such as a POPC (1-palmitoyl-2-oleoyl-



glycero-3-phosphocholine) bilayer. Solvate the system with water and add ions to neutralize the charge.

- Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.
- Production Run: Run the production MD simulation for a significant duration (e.g., hundreds
 of nanoseconds) to sample the conformational space of the complex.
- Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.
 Key metrics include:
 - Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.
 - Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
 - Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of DHA-Gly to GPR110.[10]

Experimental Validation

The predictions from in silico modeling should be validated through experimental assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[11][12][13][14]

Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GPR110.
- Radioligand Selection: A suitable radiolabeled ligand that binds to GPR110 is required. If a radiolabeled version of DHA-Gly is not available, a competition binding assay can be performed using a known radiolabeled GPR110 ligand (e.g., [3H]-synaptamide, if available).



- Saturation Binding Assay (if a radiolabeled DHA-Gly is available):
 - Incubate the membranes with increasing concentrations of radiolabeled DHA-Gly.
 - Separate bound from free radioligand by filtration.
 - Measure the radioactivity of the bound ligand.
 - Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.
- Competition Binding Assay:
 - Incubate the membranes with a fixed concentration of a known GPR110 radioligand and increasing concentrations of unlabeled DHA-Gly.
 - Measure the displacement of the radioligand by DHA-Gly.
 - Determine the inhibitory constant (Ki) of DHA-Gly, which reflects its binding affinity.

Functional Assays (cAMP Measurement)

GPR110 is known to couple to Gαs, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[2]

Protocol:

- Cell Culture: Use a cell line endogenously or recombinantly expressing GPR110.
- cAMP Assay:
 - Treat the cells with varying concentrations of DHA-Gly.
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[15][16][17][18][19]
 - Generate a dose-response curve and calculate the EC50 value, which represents the concentration of DHA-Gly that produces 50% of the maximal response.



Data Presentation

Quantitative data from both in silico and experimental studies should be summarized in tables for clear comparison.

Table 1: Predicted Binding Energies from Molecular Docking

Ligand	Receptor	Predicted Binding Energy (kcal/mol)	Key Interacting Residues
DHA-Gly	GPR110 (GAIN Domain)	Value from docking	List of residues
Synaptamide	GPR110 (GAIN Domain)	Value from docking (for comparison)	List of residues

Table 2: Estimated Binding Free Energies from MD Simulations

Ligand-Receptor Complex	MM/PBSA (kcal/mol)	MM/GBSA (kcal/mol)
DHA-Gly - GPR110	Calculated value	Calculated value
Synaptamide - GPR110	Calculated value (for comparison)	Calculated value

Table 3: Experimental Binding Affinities

Ligand	Receptor	Assay Type	Ki (nM)	Kd (nM)
DHA-Gly	GPR110	Competition Binding	Experimental value	-
DHA-Gly	GPR110	Saturation Binding	-	Experimental value
Synaptamide	GPR110	Competition Binding	Literature value	-



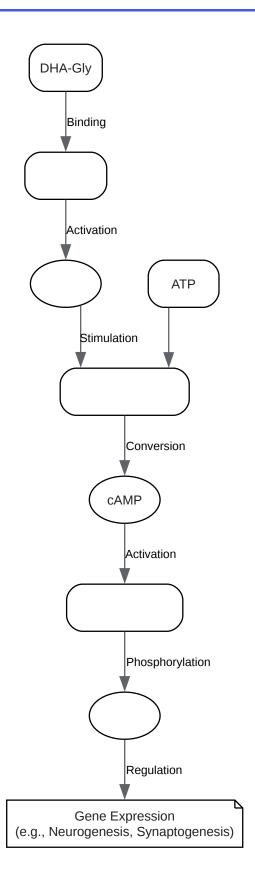
Table 4: Functional Potency of Ligands

Ligand	Receptor	Functional Assay	EC50 (nM)
DHA-Gly	GPR110	cAMP Production	Experimental value
Synaptamide	GPR110	cAMP Production	Low nM range[20][21]

Signaling Pathway Visualization

Upon successful binding and activation of GPR110 by DHA-Gly, a downstream signaling cascade is initiated.





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Caption: Putative GPR110 Signaling Pathway Activated by DHA-Gly.



Conclusion

This technical guide provides a detailed workflow for the in silico modeling of **Docosahexaenoyl glycine**'s interaction with its putative receptor, GPR110. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the binding mechanism and affinity of this endogenous lipid. The outlined experimental protocols for binding and functional assays are essential for validating these computational predictions. This integrated approach will be instrumental in elucidating the physiological role of DHA-Gly and exploring its potential as a therapeutic agent.

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